molecular formula C11H14N2O4 B4905838 dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate

dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate

Cat. No.: B4905838
M. Wt: 238.24 g/mol
InChI Key: CBFKUFBOUCGQOY-FPLPWBNLSA-N
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Description

Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate is an organic compound with a complex structure that includes cyano, dimethylamino, and propanedionate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate exerts its effects involves its interaction with molecular targets through its functional groups. The cyano and dimethylamino groups can participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-13(2)7-8(6-12)5-9(10(14)16-3)11(15)17-4/h5,7H,1-4H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKUFBOUCGQOY-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=C(C(=O)OC)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C(C(=O)OC)C(=O)OC)\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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